
Benzamidine, N'-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzamidine core substituted with benzyl and diisopropylamino groups, making it a valuable molecule in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride typically involves multiple stepsThe final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography are used to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and diisopropylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamidine oxides, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new benzamidine derivatives with altered functional groups .
科学的研究の応用
Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition, particularly proteases, due to its ability to bind to active sites.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of proteases by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity. This inhibition is often mediated through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
類似化合物との比較
Similar Compounds
N-Benzyl-N-phenyl-N’-p-tolyl-benzamidine, hydrochloride: Another benzamidine derivative with similar structural features but different substituents.
2-[4-[[Benzylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dichloride: A compound with a similar core structure but different functional groups.
Uniqueness
Benzamidine, N’-benzyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride is unique due to its specific combination of benzyl and diisopropylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on enzyme inhibition and the development of new therapeutic agents .
特性
CAS番号 |
80784-93-6 |
|---|---|
分子式 |
C28H37Cl2N3O |
分子量 |
502.5 g/mol |
IUPAC名 |
2-[4-[[benzylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C28H35N3O.2ClH/c1-22(2)31(23(3)4)19-20-32-27-17-15-26(16-18-27)30-28(25-13-9-6-10-14-25)29-21-24-11-7-5-8-12-24;;/h5-18,22-23H,19-21H2,1-4H3,(H,29,30);2*1H |
InChIキー |
DLMPYDPJXUUTHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)[NH+](CCOC1=CC=C(C=C1)NC(=[NH+]CC2=CC=CC=C2)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


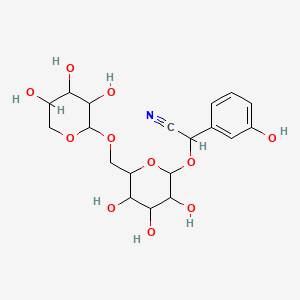

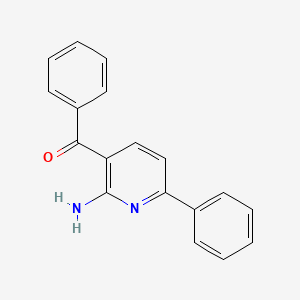
![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)

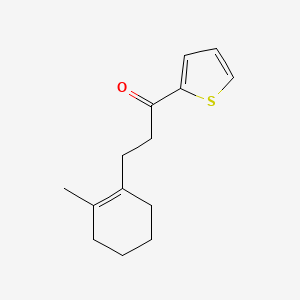
![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)
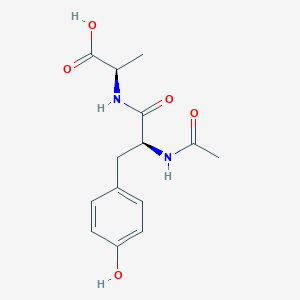


![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)
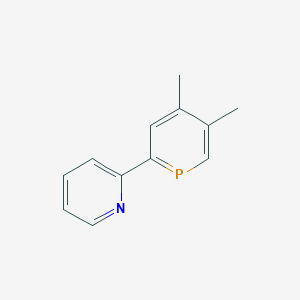
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)
